molecular formula C22H27NO5 B14850643 2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid

2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid

Cat. No.: B14850643
M. Wt: 385.5 g/mol
InChI Key: OPXMNKFDVDYLGS-UHFFFAOYSA-N
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Description

2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both aromatic and aliphatic components, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the phenylmethoxycarbonyl group: This step involves the reaction of phenylmethanol with a suitable carbonylating agent under controlled conditions.

    Introduction of the amino group: The amino group is introduced through a nucleophilic substitution reaction, often using a protected amine to prevent unwanted side reactions.

    Formation of the propanoic acid backbone: This step involves the coupling of the aromatic and aliphatic components through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reagents used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
  • 2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid
  • 2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]pentanoic acid

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-22(2,3)28-18-12-10-16(11-13-18)14-19(20(24)25)23(4)21(26)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXMNKFDVDYLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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